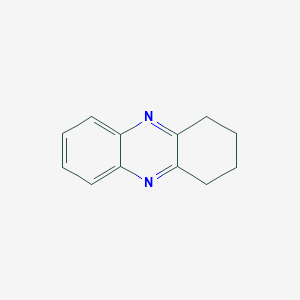
3-(3-iodophenyl)propanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 3-(Diphenylphosphino)propanoic acid was used as a ligand in copper-catalyzed C-N coupling reactions, showing high efficiency and yields . Another approach involved using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing a range of heterocyclic compounds . Additionally, a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a structured approach to optimizing the side chains for improved biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . In another study, ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid were proposed, and their vibrational modes were correlated with experimental IR spectra .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in different contexts. The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involved a condensation reaction, and its properties were analyzed using various spectroscopic methods . Another study reported the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, along with the susceptibility of the product to auto-oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Iodophenyl)propanoic Acid have been characterized. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed by UV-visible absorption spectroscopy, and its thermal stability was assessed using TG-DTA . The vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was aided by IR and Raman spectroscopy, providing insights into the hydrogen bonding and electronic charge delocalization .
Scientific Research Applications
1. X-Ray Contrast and Toxicity Studies
- Renal Insufficiency and Cholecystography : Iopanoic acid, closely related to 3-(3-iodophenyl)propanoic acid, has been used in cholecystography for its excellent x-ray contrast and minimal toxicity. However, there are reports of renal insufficiency following its administration (René & Mellinkoff, 1959).
2. Chemistry and Material Science
- Polybenzoxazine Synthesis : Phloretic acid, a derivative of 3-(3-iodophenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative in materials science (Trejo-Machin et al., 2017).
- Synthesis of Antiinflammatory Drugs : The coupling of organic compounds with enantiopure 3-(3-iodophenyl)propanoic acids is a general method for synthesizing optically active arylpropanoic acids, relevant in the synthesis of anti-inflammatory drugs (Hamon et al., 1995).
- Catalytic Transformations in Organic Synthesis : The compound has been used in sequential coupling-cyclization reactions, demonstrating its utility in organic synthesis and catalysis (Kobayashi et al., 2008).
3. Pharmacology and Biochemistry
- Anti-Inflammatory Activities : Certain phenolic compounds derived from 3-(3-iodophenyl)propanoic acid have shown anti-inflammatory effects in pharmacological studies (Ren et al., 2021).
- Electrochemical Studies : The electrochemical hydrogenation of derivatives of 3-(3-iodophenyl)propanoic acid has been studied, shedding light on potential applications in electrochemistry (Korotaeva et al., 2011).
4. Flame Retardancy in Materials
- Flame Retardancy in Cellulose Fabrics : Derivatives of 3-(3-iodophenyl)propanoic acid have been used as flame retardant agents in materials like cellulose fabrics, demonstrating their potential in enhancing fire safety (Zhang et al., 2008).
5. Chiral Intermediate in Drug Synthesis
- Synthesis of Antidepressant Drugs : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs, highlighting its significance in medicinal chemistry (Choi et al., 2010).
6. Other Applications
- Topical Skin Care : A derivative of 3-(3-iodophenyl)propanoic acid, phloretamide, has been used in anti-aging skin care compositions (Wawrzyniak et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as propanoic acid and its derivatives, have been reported to interact with various targets, including antimicrobial agents in food preservation
Mode of Action
It’s known that propanoic acid and its derivatives can act as antimicrobial agents . They may interact with their targets, leading to changes in the target’s function or structure . More research is required to understand the specific interactions between 3-(3-iodophenyl)propanoic Acid and its targets.
Biochemical Pathways
It’s known that propanoic acid is metabolized in the human body, becoming a chemical intermediate in the citric acid cycle
Pharmacokinetics
Similar compounds, such as propanoic acid and its derivatives, are known to have moderately short initial half-lives of 2–5 hours . More research is needed to outline the specific ADME properties of 3-(3-iodophenyl)propanoic Acid and their impact on bioavailability.
Result of Action
Similar compounds, such as indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, have been shown to improve blood glucose, increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-iodophenyl)propanoic Acid. It’s known that the synthesis of similar compounds, such as indole-3-propionic acid, can be diminished in the presence of different risk factors of atherosclerosis . More research is needed to understand how environmental factors influence the action of 3-(3-iodophenyl)propanoic Acid.
properties
IUPAC Name |
3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLXNAUNBQJVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397635 | |
| Record name | 3-(3-iodophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68034-75-3 | |
| Record name | 3-(3-iodophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Iodophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




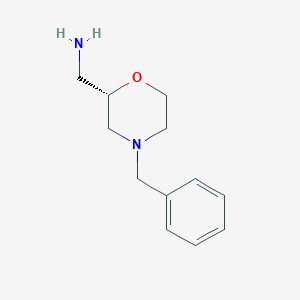

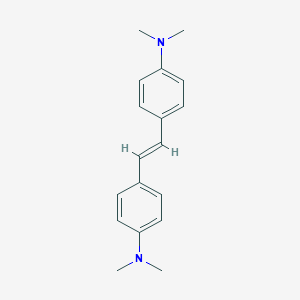
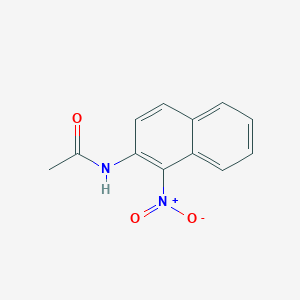

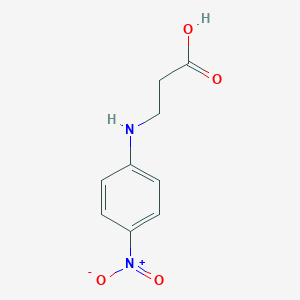
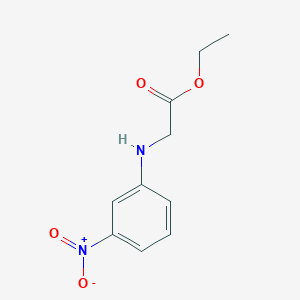
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
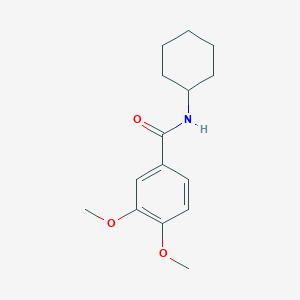
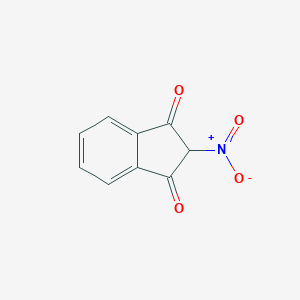
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)
